2-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide
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Overview
Description
2-[(1,1-dioxotetrahydro-1H-1lambda-thiophen-3-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiophene ring, a sulfanyl group, and an acetamide moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of 2-[(1,1-dioxotetrahydro-1H-1lambda-thiophen-3-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide involves multiple steps, typically starting with the preparation of the thiophene ring. The thiophene ring is then functionalized to introduce the sulfanyl group, followed by the addition of the acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
2-[(1,1-dioxotetrahydro-1H-1lambda-thiophen-3-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl and acetamide groups can form hydrogen bonds or other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(1,1-dioxotetrahydro-1H-1lambda-thiophen-3-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-(1,1-Dioxotetrahydro-1lambda6-thiophen-3-yl-amino)-3-(4-hydroxyphenyl)propionic acid
- N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(2-fluorophenyl)methyl]furan-2-carboxamide These compounds share structural similarities but differ in their specific functional groups and potential applications .
Properties
Molecular Formula |
C14H17NO4S2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)sulfanyl-N-phenacylacetamide |
InChI |
InChI=1S/C14H17NO4S2/c16-13(11-4-2-1-3-5-11)8-15-14(17)9-20-12-6-7-21(18,19)10-12/h1-5,12H,6-10H2,(H,15,17) |
InChI Key |
HVYLBBFMYZMEBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1SCC(=O)NCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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